

"receptor selectivity profile of GLP-1 receptor agonist 7"

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Compound of Interest

Compound Name: GLP-1 receptor agonist 7

Cat. No.: B12420872

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An in-depth technical guide on the receptor selectivity profile of **GLP-1 receptor agonist 7**.

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents that mimic the action of the endogenous incretin hormone GLP-1, playing a crucial role in glucose homeostasis. Their therapeutic efficacy in type 2 diabetes and obesity is well-established. A critical attribute of any GLP-1R agonist is its receptor selectivity profile, which defines its binding affinity and functional activity at the target GLP-1R versus other related receptors, primarily the Glucagon Receptor (GCGR) and the Gastric Inhibitory Polypeptide Receptor (GIPR). A high degree of selectivity for the GLP-1R is often desirable to minimize off-target effects and optimize the therapeutic window.

This document provides a detailed technical overview of the receptor selectivity profile of **GLP-1 Receptor Agonist 7** (also referred to as "Compound 7"), a novel investigational peptide analog. The data presented herein characterizes its binding and functional properties at key incretin and glucagon family receptors.

Receptor Selectivity Profile of GLP-1 Receptor Agonist 7

The selectivity of Compound 7 was assessed through in vitro pharmacological studies using recombinant cell lines stably expressing the human GLP-1, GIP, and Glucagon receptors. The

profile was determined by evaluating both the binding affinity (K_i) and functional potency (EC_{50}) of the agonist at each receptor.

Binding Affinity (K_i)

Binding affinities were determined via competitive radioligand displacement assays. The results, summarized in Table 1, demonstrate that Compound 7 exhibits a high affinity for the GLP-1 receptor with significantly lower affinity for the GIP and Glucagon receptors, indicating a strong selectivity profile.

Table 1: Binding Affinity Profile of **GLP-1 Receptor Agonist 7**

Receptor	K_i (nM)	Selectivity Ratio (K_i , Fold vs. GLP-1R)
GLP-1R	0.85	1
GIPR	>1000	>1176
GCGR	890	1047

Functional Potency (EC_{50})

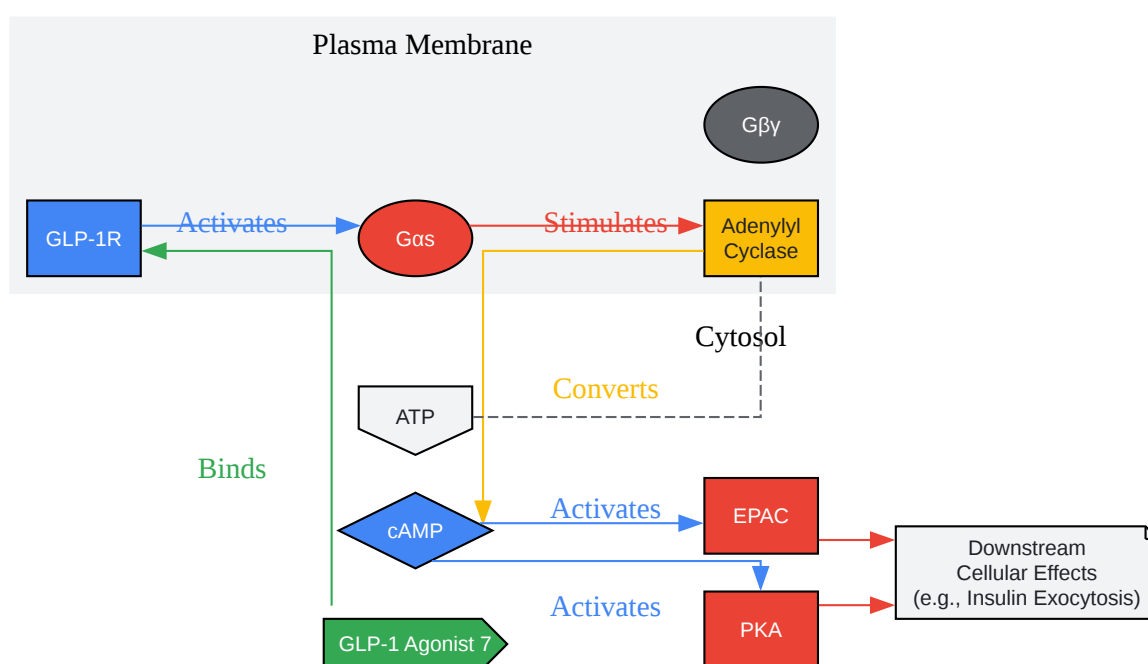
Functional activity was assessed by measuring the agonist-induced accumulation of cyclic AMP (cAMP), a key second messenger in the signaling cascade of these G-protein coupled receptors. The data in Table 2 confirms the high potency and selectivity of Compound 7 for the GLP-1 receptor.

Table 2: Functional Potency Profile of **GLP-1 Receptor Agonist 7**

Receptor	EC_{50} (nM)	Selectivity Ratio (EC_{50} , Fold vs. GLP-1R)
GLP-1R	1.2	1
GIPR	>1500	>1250
GCGR	1350	1125

GLP-1 Receptor Signaling Pathway

Upon binding of an agonist like Compound 7, the GLP-1 receptor, a Class B GPCR, undergoes a conformational change. This activates the associated G α s protein, leading to the stimulation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), initiating downstream signaling cascades that promote insulin secretion and other metabolic benefits.



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Caption: Canonical G α s-mediated signaling pathway of the GLP-1 receptor.

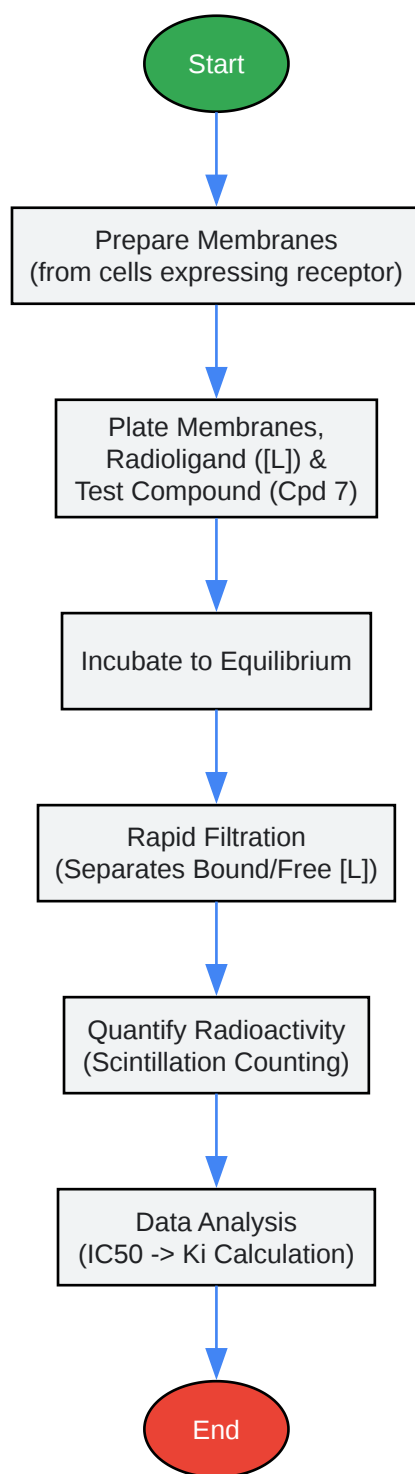
Experimental Protocols

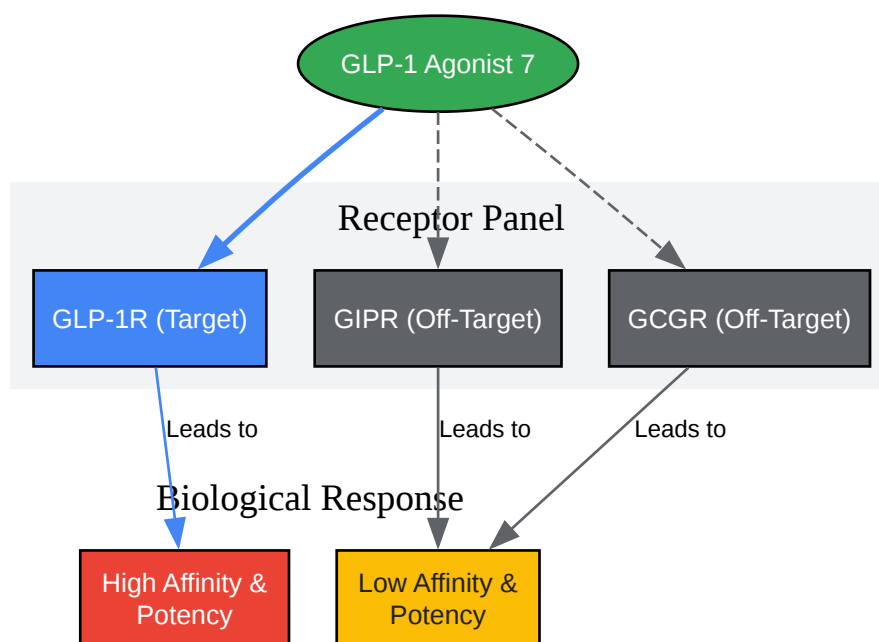
The following sections detail the methodologies used to generate the binding and functional data for Compound 7.

Radioligand Competitive Binding Assay

This assay quantifies the ability of a test compound (Compound 7) to displace a radiolabeled ligand from its receptor.

- Cell Culture: HEK293 cells stably expressing the human GLP-1R, GIPR, or GCGR are cultured to ~90% confluency and harvested.
- Membrane Preparation: Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in an assay buffer.
- Assay Protocol:
 - A fixed concentration of a suitable radioligand (e.g., ^{125}I -GLP-1 for GLP-1R) is incubated with the prepared cell membranes.
 - Increasing concentrations of the unlabeled test compound (Compound 7) are added to compete for binding.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist.
 - The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
 - The mixture is rapidly filtered through a glass fiber filter mat to separate bound from free radioligand.
 - The radioactivity retained on the filters is quantified using a scintillation counter.
- Data Analysis: The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of Compound 7 that inhibits 50% of specific radioligand binding). The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.





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